3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate
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Overview
Description
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is a chemical compound characterized by its unique structure, which includes two chlorine atoms, an ethyl group, and an acetate group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the chlorination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like trifluoromethanesulfonic acid (CF₃SO₃H) are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Similar structure but with a butanoate group instead of an acetate group.
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61305-85-9 |
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Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-10(15-6(2)13)4-7(11)9(14)8(12)5-10/h4-5H,3H2,1-2H3 |
InChI Key |
MRKDHCRJYLPXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(=O)C(=C1)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
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